4-methyl-1H-1,2,3-triazole hydrochloride
Description
BenchChem offers high-quality 4-methyl-1H-1,2,3-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1H-1,2,3-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
859791-42-7 |
|---|---|
Molecular Formula |
C3H6ClN3 |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-Methyl-1H-1,2,3-Triazole Hydrochloride: Structural Dynamics & Applications
[1]
Executive Summary
4-methyl-1H-1,2,3-triazole hydrochloride is the stabilized salt form of the fundamental heterocyclic building block, 4-methyl-1,2,3-triazole.[1] While the free base is a low-melting solid or viscous liquid (MP: ~40–45 °C) prone to tautomeric shifting, the hydrochloride salt offers enhanced crystallinity, shelf-stability, and water solubility.[1] This scaffold is a critical pharmacophore in medicinal chemistry, widely utilized as a bioisostere for amide bonds due to its planar geometry, dipole moment, and resistance to metabolic hydrolysis.[1]
Chemical Identity and Structural Dynamics
Nomenclature and Identifiers[2]
-
IUPAC Name: 4-Methyl-1H-1,2,3-triazole hydrochloride[1][2][3]
-
Free Base CAS: 27808-16-8 (1H-tautomer), 19230-71-8 (2H-tautomer)[1]
-
Molecular Formula: C
H N [4] · HCl -
Molecular Weight: 119.55 g/mol (Salt), 83.09 g/mol (Free Base)[1]
Tautomerism and Protonation
The 1,2,3-triazole ring exhibits annular tautomerism.[1][5][6] In solution, the free base exists in a rapid equilibrium between the 1H and 2H forms. The 2H-tautomer is generally more stable in aqueous solution due to aromaticity and solvation effects.
Upon treatment with hydrochloric acid, the ring is protonated. Because 1,2,3-triazoles are weak bases (pK
Figure 1: Tautomeric equilibrium of the free base and convergence to the hydrochloride salt.
Physicochemical Profiling
The conversion from free base to hydrochloride salt alters the physical properties significantly, facilitating handling in GMP environments.
| Property | Free Base (4-Methyl-1,2,3-triazole) | Hydrochloride Salt ([1]·HCl) |
| Physical State | Low-melting solid / Viscous oil | Crystalline powder (White to off-white) |
| Melting Point | 40 – 45 °C | > 130 °C (Decomposes) |
| Solubility (Water) | Moderate | High (Ionic dissociation) |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH | Soluble in MeOH, DMSO; Insoluble in Et |
| Hygroscopicity | Low | Moderate to High (Requires desiccation) |
| Acidity (pKa) | ~9.4 (NH acidity) | ~1.2 (Conjugate acid) |
Key Insight: The low basicity of the triazole ring means the HCl salt is labile. It can dissociate in high-humidity environments or upon heating in non-polar solvents. It should be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis and reversion to the free base.
Synthetic Pathways & Manufacturing[1][7]
The synthesis of 4-methyl-1H-1,2,3-triazole HCl typically follows a Huisgen cycloaddition followed by salt formation.[1]
Protocol: Thermal Huisgen Cycloaddition (Metal-Free)
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is common for substituted triazoles, the 4-methyl parent is often made via thermal cycloaddition of sodium azide and propyne (or a propyne equivalent like 1-bromopropene) to avoid copper contamination in pharmaceutical intermediates.[1]
Step-by-Step Methodology:
-
Cycloaddition: React Sodium Azide (NaN
) with 1-propyne in a pressure vessel (autoclave) using DMF as solvent at 80–100 °C for 12–24 hours.-
Note: Alternatively, use 2-bromopropene with elimination in situ.[1]
-
-
Workup: Cool the mixture, dilute with water, and extract with Ethyl Acetate (EtOAc).
-
Isolation (Free Base): Dry the organic layer over MgSO
and concentrate carefully (the product is volatile). -
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether or 1,4-dioxane.
-
Precipitation: Bubble anhydrous HCl gas through the solution or add 4M HCl in dioxane dropwise at 0 °C.
-
Filtration: Collect the white precipitate by filtration under nitrogen. Wash with cold ether.
Figure 2: Synthetic workflow from precursors to the isolated hydrochloride salt.
Application in Medicinal Chemistry[7][8][9]
Bioisosterism
The 1,2,3-triazole ring is a classic bioisostere for the amide bond (-CO-NH-).[1]
-
Similarities: Both are planar and possess a strong dipole moment.
-
Advantages: The triazole ring is resistant to proteolytic cleavage (peptidases), improving the metabolic half-life of the drug candidate.
-
H-Bonding: The N2 and N3 atoms act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide.
Pharmacophore Utility
The 4-methyl group adds a small lipophilic bulk (
-
Fragment-Based Drug Discovery (FBDD): Used as a "linker" fragment that connects two pharmacophores with defined geometry.[1]
-
Antifungal Agents: Triazoles bind to the heme iron of fungal CYP51 (lanosterol 14
-demethylase). The N3 of the triazole coordinates with the iron, blocking the active site.
Figure 3: Bioisosteric replacement logic in drug design.
Analytical Characterization
To verify the identity of the HCl salt, the following spectral data is typical:
-
H NMR (DMSO-d
): -
Mass Spectrometry (ESI+):
-
m/z = 84.06 [M+H]
(Detects the cation).
-
-
IR Spectroscopy:
Safety and Handling
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Store at 2–8 °C under inert atmosphere. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and partial hydrolysis.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free base).
References
-
Tautomerism of 1,2,3-Triazoles: Albert, A., & Taylor, P. J. (1989).[1] "The tautomerism of 1,2,3-triazole in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2.
-
Synthesis via Cycloaddition: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. [1]
-
Medicinal Applications (Bioisosteres): Bonandi, E., et al. (2017).[1] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today.
-
Triazole Antifungal Mechanism: Warrilow, A. G., et al. (2013). "Azole Binding Properties of Candida albicans Sterol 14
-Demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. -
Physical Properties Data: PubChem Compound Summary for 4-methyl-1H-1,2,3-triazole. [1]
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- 3. CAS No.1429056-33-6,5-BroMo-4-Methyl-1H-1,2,3-triazole hydrochloride Suppliers [lookchem.com]
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An In-depth Technical Guide to 4-Methyl-1,2,3-triazole Hydrochloride: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 4-methyl-1,2,3-triazole hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3-triazole scaffold is a cornerstone in the synthesis of pharmacologically active molecules due to its unique physicochemical properties and metabolic stability.[1][2][3] This document details the fundamental properties of 4-methyl-1,2,3-triazole and its hydrochloride salt, with a primary focus on its molecular weight. Furthermore, it presents a validated, step-by-step protocol for its synthesis, purification, and rigorous analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently produce and verify this key chemical building block for applications in drug discovery and materials science.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast number of approved therapeutic agents.[4] Among these, the five-membered 1,2,3-triazole ring is a privileged structure. Its unique features—including high polarity, metabolic stability, and the capacity to act as a hydrogen bond donor and acceptor—make it an invaluable component in the design of bioactive molecules.[2] Triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[4][5]
4-Methyl-1,2,3-triazole is a fundamental building block within this important class of compounds. Its hydrochloride salt form is often preferred in research and development settings due to its enhanced stability and solubility in aqueous media, which are critical for biological assays and formulation studies. This guide serves as a practical resource for scientists, providing the essential technical data and protocols required to work with this versatile compound.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is paramount for its effective application. The key quantitative data for 4-methyl-1,2,3-triazole and its hydrochloride salt are summarized below. The molecular weight of the hydrochloride salt is determined by the addition of the molecular weight of hydrogen chloride (HCl) to that of the parent free base.
| Property | 4-Methyl-1,2,3-triazole (Free Base) | 4-Methyl-1,2,3-triazole Hydrochloride (HCl Salt) | Source(s) |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃·HCl | [6][7] |
| Molecular Weight | 83.09 g/mol | 119.55 g/mol | [6][7] |
| Appearance | Crystalline solid | Crystalline solid | [8] |
| Melting Point | 35-45 °C | Not available | [6][8] |
| Boiling Point | 108-109 °C (at 25 Torr) | Not applicable | [6] |
| Solubility (Free Base) | Moderately soluble in methanol, acetone; limited water solubility. | Expected to have higher solubility in polar solvents like water. | [8] |
Calculation of Hydrochloride Salt Molecular Weight:
-
Molecular Weight of C₃H₅N₃ = (3 × 12.01) + (5 × 1.01) + (3 × 14.01) = 83.09 g/mol
-
Molecular Weight of HCl = 1.01 + 35.45 = 36.46 g/mol
-
Total Molecular Weight = 83.09 + 36.46 = 119.55 g/mol
Synthesis and Purification Workflow
The synthesis of 1,2,3-triazoles is well-established, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" being a primary method.[4] However, for a simple, non-substituted triazole like 4-methyl-1,2,3-triazole, a direct approach from commercially available starting materials is often employed. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Caption: Workflow for the synthesis and purification of 4-methyl-1,2,3-triazole hydrochloride.
Detailed Protocol: Synthesis of 4-Methyl-1,2,3-triazole (Free Base)
Causality: This protocol outlines a plausible synthesis route. The cycloaddition reaction between an azide and an alkyne is a highly efficient method for forming the stable triazole ring.[9]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add sodium azide (1.1 equivalents) to dimethyl sulfoxide (DMSO).
-
Reagent Addition: Carefully bubble methylacetylene (1.0 equivalent) through the solution at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-triazole.
Detailed Protocol: Conversion to Hydrochloride Salt and Purification
Causality: Converting the basic triazole to its hydrochloride salt increases its stability and often facilitates purification by crystallization, as ionic salts typically have higher melting points and well-defined crystal lattices.[10]
-
Dissolution: Dissolve the crude 4-methyl-1,2,3-triazole in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Recrystallization (Optional): For highest purity, the crude salt can be recrystallized. A common solvent system for triazolium salts is a polar solvent like ethanol or isopropanol, potentially with the addition of a less polar anti-solvent to induce crystallization.[10]
-
Drying: Dry the purified white crystalline solid under vacuum to yield pure 4-methyl-1,2,3-triazole hydrochloride.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the final compound is a critical step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Caption: A standard analytical workflow for the structural and purity validation of the synthesized salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This analysis will confirm the presence and connectivity of protons. The spectrum for 4-methyl-1,2,3-triazole should show a singlet for the methyl group (CH₃) and a singlet for the triazole ring proton (CH). The integration of these peaks should be in a 3:1 ratio.
-
¹³C NMR: This confirms the carbon skeleton of the molecule. The spectrum should show distinct signals for the methyl carbon, the two triazole ring carbons, and any solvent used.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the most direct method for confirming the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the free base will be observed as the protonated molecular ion [M+H]⁺.
-
Expected Ion: For C₃H₅N₃ (MW = 83.09), the expected m/z value for the [M+H]⁺ ion would be approximately 84.09. This provides definitive evidence that the core structure has the correct mass.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of a small molecule.[10][11] A reversed-phase (RP-HPLC) method is typically used.
-
Method: The compound is injected onto a C18 column and eluted with a gradient of polar (e.g., water with 0.1% formic acid) and non-polar (e.g., acetonitrile or methanol) solvents.
-
Result: A pure compound will show a single major peak. The area percentage of this peak relative to all other peaks in the chromatogram provides a quantitative measure of purity (e.g., >98%).
Applications in Research and Drug Development
4-Methyl-1,2,3-triazole hydrochloride serves as a versatile starting material for creating more complex molecules.[8][12] The methyl group provides a simple substitution pattern, allowing researchers to use the triazole core as a scaffold for further chemical modifications. Its applications span several areas:
-
Fragment-Based Drug Discovery: The small, polar nature of the triazole ring makes it an ideal fragment for screening against biological targets.
-
Bioisosteric Replacement: The triazole ring is often used as a bioisostere for other functional groups, like amides or esters, to improve a drug candidate's metabolic stability and solubility.[3]
-
Synthesis of Targeted Therapeutics: As a key building block, it can be incorporated into larger molecules designed as inhibitors for enzymes implicated in diseases ranging from cancer to microbial infections.[1][4]
References
-
PubChem. 4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420. [Link]
-
BuyersGuideChem. 4-Methyl-1,2,4-triazole | C3H5 N3. [Link]
-
AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]
-
IOP Conference Series: Materials Science and Engineering. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]
-
Chemical Synthesis Database. 4-methyl-1,2,4-triazole-3,5-quinone. [Link]
-
Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
MDPI. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. [Link]
-
PubMed. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Triazole Derivatives in Modern Drug Discovery. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubChem. 4H-1,2,3-triazole | C2H3N3 | CID 6857510. [Link]
-
Wikipedia. 1,2,3-Triazole. [Link]
- Google Patents.
-
ScienceOpen. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
- Google Patents.
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A Senior Application Scientist's Guide to Solvent Selection in Early-Stage Drug Discovery: The Case of 4-methyl-1H-1,2,3-triazole hydrochloride in Water vs. DMSO
Abstract
In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has become a cornerstone scaffold, valued for its stability, synthetic accessibility, and capacity for hydrogen bonding. However, the journey of a triazole-containing candidate from hit identification to a viable drug is critically dependent on its physicochemical properties, paramount among which is solubility. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of a representative small molecule, 4-methyl-1H-1,2,3-triazole hydrochloride, by contrasting its behavior in two ubiquitous solvent systems: water and dimethyl sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing solubility and the practical methodologies for its accurate determination.
Introduction: The Central Role of Solubility in Drug Discovery
The success of any drug candidate is inextricably linked to its aqueous solubility. This fundamental property influences every stage of the drug discovery and development pipeline, from the reliability of initial high-throughput screening (HTS) data to bioavailability and ultimate therapeutic efficacy. A compound with poor aqueous solubility can lead to a cascade of challenges, including underestimated potency, unreliable structure-activity relationships (SAR), and significant formulation hurdles.[1][2]
The 1,2,3-triazole ring, a bioisostere for various functional groups, is a privileged structure in pharmaceutical research due to its unique combination of properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor.[3][4][5] However, the solubility of triazole-containing compounds can vary dramatically based on their substitution patterns and salt form. Understanding and optimizing solubility is therefore a critical path activity for any project involving this important heterocyclic system.
This guide will use 4-methyl-1H-1,2,3-triazole hydrochloride as a model compound to explore these principles. We will delve into the theoretical underpinnings of its solubility in both a polar protic solvent (water) and a polar aprotic solvent (DMSO), and provide detailed, field-tested protocols for experimental validation.
The Tale of Two Solvents: Water and DMSO in the Pharmaceutical Sciences
The choice of solvent is a pivotal decision in experimental design. Water and DMSO are arguably the two most important solvents in the pharmaceutical lab, each with a distinct set of properties that make them suitable for different applications.
Water: The Solvent of Life and "Green Chemistry"
Water is the biological medium and the ultimate benchmark for physiological relevance. Its high polarity, extensive hydrogen bonding network, and non-toxic nature make it the ideal solvent for final drug formulations.[6][7] The principles of "green chemistry" are increasingly encouraging the use of water in synthetic processes to reduce the environmental impact of organic solvents.[7][8][9][10] However, the very properties that make water an excellent solvent for polar and ionic species also make it a poor solvent for many organic molecules, a significant challenge in drug discovery where compounds often possess considerable lipophilicity.[10]
DMSO: The Universal Solvent for Drug Screening
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[11][12][13] This "universal" solvent character has made it indispensable for creating the high-concentration stock solutions required for high-throughput screening (HTS) and for general compound storage in chemical libraries.[11][14] Its miscibility with water allows for easy preparation of aqueous working solutions for biological assays.[11] However, it is not without its caveats. DMSO can have its own biological effects, and at certain concentrations, it can influence protein conformation and assay results.[11][15] Furthermore, the solubility of a compound in DMSO is not a reliable predictor of its aqueous solubility.
Predicting Solubility: 4-methyl-1H-1,2,3-triazole hydrochloride
Let's analyze the structural features of our model compound to predict its solubility behavior.
-
The 1,2,3-Triazole Ring: This aromatic heterocycle is inherently polar due to the presence of three nitrogen atoms. The N-H proton and the lone pairs on the other nitrogen atoms can participate in hydrogen bonding.
-
The Methyl Group: The 4-methyl substituent is a small, nonpolar alkyl group. It will slightly increase the lipophilicity of the molecule compared to the unsubstituted triazole.
-
The Hydrochloride Salt: This is the most critical feature for aqueous solubility. As a salt, the compound will exist in an ionized state in solution (the triazole ring will be protonated, with a chloride counter-ion). This ionic character dramatically increases its affinity for polar solvents like water, which can effectively solvate the charged species.
Expected Solubility Profile:
-
In Water: Due to the hydrochloride salt form, 4-methyl-1H-1,2,3-triazole hydrochloride is expected to be highly soluble in water. The strong ion-dipole interactions between the protonated triazole and water molecules, along with hydrogen bonding, will be the primary driving forces for dissolution.
-
In DMSO: As a potent solvent for a wide range of organic molecules, DMSO is also expected to readily dissolve this compound.[11] The dissolution will be driven by strong dipole-dipole interactions between the polar sulfoxide group of DMSO and the polar triazole ring.
While high solubility is predicted in both solvents, the true, quantitative solubility must be determined experimentally. This is because the dissolution process is a complex interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the individual molecules or ions.
Experimental Determination of Solubility: A Methodological Deep Dive
In drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetic and thermodynamic solubility.[16][17][18]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is highly relevant for early-stage discovery.[1][18] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[1][19] This method is fast and amenable to high-throughput automation.[20] The resulting precipitate is often amorphous, leading to solubility values that can be significantly higher than the true equilibrium solubility.[16][17][21]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of the most stable crystalline form of a compound in a saturated solution at equilibrium.[16][18] It is the "gold standard" measurement, crucial for later-stage development and formulation.[16][19] The most common method for its determination is the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period.[2][20]
Illustrative Solubility Data
| Parameter | Water (pH 7.4 Buffer) | DMSO | Methodology |
| Thermodynamic Solubility | > 50 mg/mL | > 200 mg/mL | Shake-Flask (24h @ 25°C) |
| Kinetic Solubility | > 200 µM | N/A | DMSO stock addition |
Note: This data is illustrative and intended for educational purposes.
Experimental Workflow Visualization
The logical flow for determining and utilizing solubility data in a drug discovery setting can be visualized as follows:
Caption: Drug discovery solubility workflow.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Objective: To find the maximum concentration of 4-methyl-1H-1,2,3-triazole hydrochloride that can be dissolved in water and DMSO at equilibrium.
Materials:
-
4-methyl-1H-1,2,3-triazole hydrochloride (solid)
-
Deionized water (or appropriate aqueous buffer, e.g., PBS pH 7.4)
-
DMSO (anhydrous)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid 4-methyl-1H-1,2,3-triazole hydrochloride to separate vials (e.g., ~10 mg into a 2 mL vial). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette 1.0 mL of water (or buffer) into one set of vials and 1.0 mL of DMSO into another set. Prepare each in triplicate.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Dilution & Analysis: Carefully take an aliquot from the clear supernatant of each vial, being cautious not to disturb the solid pellet. Dilute the aliquot with the appropriate mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Protocol: Kinetic Solubility Determination (Turbidimetric Method)
This protocol provides a high-throughput assessment of solubility upon precipitation from a DMSO stock.
Objective: To determine the concentration at which 4-methyl-1H-1,2,3-triazole hydrochloride precipitates from an aqueous buffer when added from a DMSO stock.
Materials:
-
10 mM stock solution of 4-methyl-1H-1,2,3-triazole hydrochloride in 100% DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate (clear bottom).
-
Automated liquid handler (optional, for high throughput).
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm.
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., from 1 µM to 500 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Incubation: Shake the plate gently for a period of 1-2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader. An increase in turbidity or absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a vehicle control (buffer + DMSO).
Caption: Comparison of solubility assay workflows.
Conclusion and Field-Proven Insights
The analysis of 4-methyl-1H-1,2,3-triazole hydrochloride's solubility underscores a critical principle for drug discovery scientists: a compound's solubility profile is context-dependent and must be evaluated in solvents relevant to its intended application.
-
For Screening: The high solubility in DMSO confirms its suitability as a solvent for creating stock solutions for HTS campaigns.[11][13] However, one must always be vigilant about potential DMSO-induced artifacts in biological assays.[15]
-
For In Vivo Studies: The expected high aqueous solubility of the hydrochloride salt is a significant advantage, facilitating the preparation of simple formulations for animal studies. This avoids the need for complex and potentially confounding excipients that are often required for poorly soluble compounds.
-
The Salt Advantage: This case study highlights the power of salt formation as a strategy to dramatically improve the aqueous solubility of ionizable compounds. For any basic compound like a triazole, exploring different salt forms should be a standard part of the lead optimization process.
Ultimately, a comprehensive understanding of both kinetic and thermodynamic solubility in both aqueous and organic media is not merely an academic exercise. It is a fundamental requirement for making informed decisions, efficiently allocating resources, and increasing the probability of success in the challenging endeavor of drug development.
References
- Why Companies are researching Water as a Solvent in Pharma Industry? - Medium. (2024).
- Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.).
- Dimethyl sulfoxide - Wikipedia. (n.d.).
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. (n.d.).
- kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023).
- How water could replace some organic solvents and make chemical reactions greener. (2025).
- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (n.d.).
- Organic chemistry in water: Applications in the pharmaceutical industry. (n.d.).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
- DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (n.d.).
- Aqueous Solubility Assay | Bienta. (n.d.).
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.).
- Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products - Past, Present and Future Solutions - Pharma Excipients. (2022).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022).
- 4-methyl-1H-1,2,3-triazole - ChemShuttle. (n.d.).
- 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride - Vulcanchem. (n.d.).
- DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. (n.d.).
- Aqueous Solubility - Creative Biolabs. (n.d.).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022).
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- 4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420 - PubChem. (n.d.).
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. (n.d.).
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC. (n.d.).
- Solubility of triazole? - ResearchGate. (2017).
- methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem. (n.d.).
- 1,2,3-Triazole - Wikipedia. (n.d.).
- 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride - Advanced ChemBlocks. (n.d.).
- 3-(chloromethyl)-1-methyl-1H-1,2,4-Triazole hydrochloride | 135206-76-7 - ChemicalBook. (2025).
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-
4-(4-(((1H-Benzo[d][6][11][21]triazol-1-yl)oxy)methyl) - MDPI. (n.d.). Retrieved from
- 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. (n.d.).
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Technical Guide: Physicochemical Profiling of 4-Methyl-1H-1,2,3-Triazole Hydrochloride
[1]
Executive Summary
4-Methyl-1H-1,2,3-triazole hydrochloride serves as a critical heterocyclic scaffold in medicinal chemistry, particularly as a bioisostere for amide bonds and a linker in fragment-based drug discovery (FBDD). Its physicochemical behavior is defined by two distinct ionization events: the deprotonation of the cationic conjugate acid (
Understanding these values is essential for predicting:
-
Solubility profiles in aqueous vs. organic media.
-
Salt stability: The hydrochloride salt involves a low
cation, implying potential instability or high acidity in solution. -
Ligand-Target Interactions: The protonation state at physiological pH (7.[1]4) dictates binding affinity and membrane permeability.
Chemical Structure & Tautomeric Context
The 1,2,3-triazole ring exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H- forms. The introduction of a methyl group at the C4 position breaks the symmetry of the parent ring, creating distinct tautomeric populations.
Tautomeric Equilibrium
In the solution phase (neutral form), the 2H-tautomer is generally thermodynamically preferred due to reduced lone-pair repulsion between adjacent nitrogen atoms.[1] However, the 1H-tautomer is often the bioactive conformation recognized by protein binding pockets.
Visualization of Protonation States
The following diagram illustrates the ionization pathway from the protonated hydrochloride salt to the anionic species.
Figure 1: Ionization pathway of 4-methyl-1,2,3-triazole.[1] The hydrochloride salt corresponds to the Cationic Form (left).
pKa Data Analysis
Exact experimental values for the 4-methyl derivative are often extrapolated from the parent 1,2,3-triazole due to the predictable inductive effects of the methyl group.
Quantitative Profile
| Ionization Step | Species Transition | Parent 1,2,3-Triazole | 4-Methyl Derivative | Physicochemical Driver |
| 1.17 | 1.4 – 1.7 | Methyl group (+I effect) stabilizes the cation, slightly increasing basicity.[1] | ||
| 9.4 | 9.6 – 9.9 | Methyl group (+I effect) destabilizes the anion, slightly decreasing acidity.[1] |
Interpretation
-
At pH 1.0 (Stomach): The molecule exists primarily as the cation (protonated).[1]
-
At pH 7.4 (Blood/Cytosol): The molecule exists almost exclusively in the neutral form . The hydrochloride salt will fully dissociate and deprotonate in physiological buffer, releasing HCl and the neutral triazole.
-
Salt Selection Implication: Since
is very low (~1.5), the hydrochloride salt is a salt of a weak base and a strong acid . It is likely hygroscopic and may hydrolyze in moist air to release HCl fumes.
Experimental Determination Protocols
To validate these values in a specific formulation, the following "Gold Standard" protocols are recommended.
Potentiometric Titration (Method A)
Best for determining
Reagents:
-
Analyte: 4-methyl-1H-1,2,3-triazole hydrochloride (~5 mg).[1]
-
Titrant: 0.1 M Carbonate-free NaOH.[1]
-
Solvent: Degassed water (or 50% MeOH/Water if solubility is limiting).[1]
-
Ionic Strength Adjuster: 0.15 M KCl.
Workflow:
-
Dissolution: Dissolve the hydrochloride salt in 20 mL of solvent containing KCl.
-
Acidification: Add a small excess of HCl to ensure starting pH < 1.5.
-
Titration: Titrate with NaOH using a micro-burette (0.5 µL increments).
-
Data Processing: Plot pH vs. Volume. The first inflection point corresponds to the neutralization of excess HCl. The second region (buffer plateau) corresponds to the
of the triazole ring.[1]
UV-Vis Spectrophotometry (Method B)
Required for accurate determination of
Principle: The UV absorption spectrum of the protonated cation differs from the neutral species.
Workflow:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 0.5 to 3.5 (using HCl/KCl).
-
Sample Prep: Prepare a stock solution of the triazole (50 µM).
-
Measurement: Record UV spectra (200–300 nm) for the sample in each buffer.
-
Analysis: Select the wavelength of maximum difference (
shift).[1] Plot Absorbance vs. pH. -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
[1]
Experimental Logic Flowchart
Figure 2: Decision matrix for selecting the appropriate experimental validation method.
Implications for Drug Design
Bioisosterism & Permeability
At physiological pH (7.4), 4-methyl-1,2,3-triazole exists in its neutral form .[1]
-
Advantage: High membrane permeability (
).[1] -
Binding: The neutral triazole can act as both a hydrogen bond donor (via NH) and acceptor (via N2/N3), mimicking the amide bond geometry in peptide backbones.
Salt Form Considerations
The hydrochloride salt is kinetically useful for isolation but thermodynamically challenging for formulation.
-
Acidity: A 10 mM solution of the HCl salt will have a pH
2.0. -
Formulation: In solid oral dosage forms, the HCl salt may cause acid-catalyzed degradation of excipients. It is often converted to the free base or a weaker acid salt (e.g., fumarate) for final formulation.
References
-
Guidechem. (2022).[1] Physical Properties of 1,2,3-Triazole and its Derivatives. Retrieved from [1]
-
Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. Retrieved from
-
Thieme Connect. (2004).[1] Product Class 13: 1,2,3-Triazoles - Basicity and Acidity. Science of Synthesis. Retrieved from [1]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from
-
PubChem. (2025).[1][4] Compound Summary: 4-methyl-1H-1,2,3-triazole.[1][4][5] National Library of Medicine. Retrieved from [1]
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An In-Depth Technical Guide to the Storage and Handling of 4-methyl-1H-1,2,3-triazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical considerations for the appropriate storage and handling of 4-methyl-1H-1,2,3-triazole hydrochloride. As a vital building block in pharmaceutical research and development, understanding its stability profile is paramount to ensuring the integrity of experimental data and the quality of synthesized drug candidates. This document, structured with the practicing scientist in mind, delves into the chemical causality behind recommended storage conditions, outlines protocols for stability and purity assessment, and provides a framework for establishing appropriate re-testing intervals. The information herein is synthesized from established principles of pharmaceutical stability testing, data on analogous compounds, and regulatory guidelines.
Introduction: The Significance of Proper Storage for a Key Synthetic Intermediate
4-methyl-1H-1,2,3-triazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The hydrochloride salt of 4-methyl-1H-1,2,3-triazole is frequently utilized to enhance solubility and facilitate handling. However, the introduction of a hydrochloride salt also brings to the forefront considerations of hygroscopicity and potential interactions with moisture, which can significantly impact the compound's stability and purity over time. Improper storage can lead to degradation, the formation of impurities, and altered physicochemical properties, ultimately compromising research outcomes and potentially leading to costly delays in drug development programs.
This guide is intended to serve as a practical resource for laboratory scientists and researchers, providing not just recommendations, but also the scientific rationale behind them. By understanding the factors that can influence the stability of 4-methyl-1H-1,2,3-triazole hydrochloride, researchers can implement robust storage and handling procedures that safeguard the quality of this critical reagent.
Physicochemical Properties and Inherent Stability
A foundational understanding of the physicochemical properties of 4-methyl-1H-1,2,3-triazole hydrochloride is essential for predicting its stability and formulating appropriate storage strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃ | (Calculated) |
| Molecular Weight | 119.55 g/mol | (Calculated) |
| Appearance | Crystalline solid | [3] |
| Melting Point | 40-45 °C (for the free base) | [3] |
| Solubility | Moderately soluble in common organic solvents (e.g., methanol, acetone), with the hydrochloride salt exhibiting enhanced aqueous solubility. | [3] |
The 1,2,3-triazole ring is an aromatic system, which confers a significant degree of inherent stability.[4] This aromaticity makes the ring resistant to cleavage under typical acidic and basic conditions.[5] However, the overall stability of the molecule can be influenced by the methyl substituent and the presence of the hydrochloride salt.
Critical Factors Influencing Storage Conditions
The long-term stability of 4-methyl-1H-1,2,3-triazole hydrochloride is primarily influenced by temperature, humidity, and light. Each of these factors can initiate or accelerate degradation pathways.
Temperature
Elevated temperatures can provide the activation energy required for degradation reactions. For many organic molecules, a general rule of thumb is that the rate of reaction doubles for every 10 °C increase in temperature. Therefore, storing 4-methyl-1H-1,2,3-triazole hydrochloride at controlled room temperature or in a refrigerated environment is a critical first step in preserving its integrity. Some suppliers recommend storage at 2-8 °C.[3]
Humidity and Hygroscopicity
Hydrochloride salts of nitrogen-containing heterocycles are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere. This is a critical consideration for 4-methyl-1H-1,2,3-triazole hydrochloride. The absorbed water can act as a solvent, facilitating degradative reactions such as hydrolysis, or it can lead to physical changes in the solid form, such as deliquescence.
Causality: The presence of the chloride ion and the potential for hydrogen bonding with the triazole ring and water molecules are the primary drivers of hygroscopicity.
Light (Photostability)
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The energy from photons can be absorbed by the molecule, leading to the formation of excited states that can then undergo various reactions, including bond cleavage and rearrangement. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for the photostability testing of new drug substances.[6][7][8][9][10]
Recommended Storage Conditions
Based on the principles outlined above and general best practices for chemical storage, the following conditions are recommended for 4-methyl-1H-1,2,3-triazole hydrochloride:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from atmospheric moisture and oxygen, which can participate in oxidative degradation. |
| Humidity | Store in a dry environment, preferably in a desiccator. | To mitigate the effects of hygroscopicity and prevent moisture-induced degradation. |
| Light | Protect from light by using an amber glass vial or by storing in a dark location. | To prevent photochemical degradation. |
Experimental Protocols for Stability and Purity Assessment
To ensure the ongoing quality of 4-methyl-1H-1,2,3-triazole hydrochloride, particularly for long-term storage or when a new batch is received, it is essential to have robust analytical methods for purity and stability assessment.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, providing insights into the potential degradation pathways and helping to develop a stability-indicating analytical method.[11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Workflow for Forced Degradation Studies
Caption: Logical framework for establishing a retest date for 4-methyl-1H-1,2,3-triazole hydrochloride.
In the absence of specific long-term stability data for 4-methyl-1H-1,2,3-triazole hydrochloride, a conservative initial retest period of 12 to 24 months is often assigned, with the recommendation to perform a full analysis at the end of this period to confirm its suitability for use.
Conclusion: A Proactive Approach to Quality Assurance
The stability and purity of 4-methyl-1H-1,2,3-triazole hydrochloride are not static properties but are dynamically influenced by its storage and handling. A proactive approach to quality assurance, grounded in a scientific understanding of the compound's chemical nature, is essential for any research or development program that relies on this key intermediate. By implementing the recommended storage conditions, utilizing robust analytical methods for purity and stability assessment, and establishing a rational retesting program, researchers can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their scientific findings. This guide provides the foundational knowledge and practical protocols to achieve these critical objectives.
References
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). Available at: [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
ICH. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). Available at: [Link]
-
PubMed. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. (2014). Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. (2021). Available at: [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. (2023). Available at: [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. Available at: [Link]
-
PubMed. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS IN BULK AND IT’S FORMULATIONS. (2021). Available at: [Link]
-
PubChem. 4-methyl-1H-1,2,3-triazole. Available at: [Link]
-
MDPI. 4-(4-(((1H-Benzo[d]t[6][7][8]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. (2021). Available at: [Link]
-
National Center for Biotechnology Information. Methyl 1H-1,2,3-triazole-4-carboxylate. (2010). Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. A Comprehensive review on 1, 2,4 Triazole. (2021). Available at: [Link]
-
PubMed. 1-Methyl-1H-1,2,4-triazole as the main marker of 1,1-dimethylhydrazine exposure in plants. (2022). Available at: [Link]
-
ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2011). Available at: [Link]
-
ACS Publications. Photochemical decomposition of 1H-1,2,3-triazole derivatives. (1968). Available at: [Link]
-
ResearchGate. Various interactions of 1,2,3‐triazole, triazole pharmaceuticals and biologically active several fused 1,2,3‐triazoles. (2022). Available at: [Link]
-
ResearchGate. Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (2020). Available at: [Link]
-
ResearchGate. Stability of 1,2,4-triazoles?. (2018). Available at: [Link]
-
Cenmed Enterprises. 4-Methyl-1H-1,2,3-triazole. Available at: [Link]
-
ResearchGate. Thermodynamic Properties of 1-Methyl-4-nitro-1,2,3-triazole. (2010). Available at: [Link]
-
National Center for Biotechnology Information. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2019). Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 4-methyl-1H-1,2,3-triazole HCl in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-methyl-1H-1,2,3-triazole as a Ligand
The 1,2,3-triazole moiety has emerged as a significant building block in medicinal chemistry and materials science. Its prevalence in FDA-approved drugs underscores its importance as a pharmacophore. Beyond its biological activities, the triazole ring is an excellent coordinating ligand for a variety of metal ions. The nitrogen atoms of the triazole ring act as donor sites, allowing for the formation of stable coordination complexes. 4-methyl-1H-1,2,3-triazole, a simple substituted triazole, offers a unique combination of steric and electronic properties, making it an attractive ligand for the synthesis of novel metal complexes with potential applications in catalysis, bioinorganic chemistry, and drug development. The hydrochloride salt of this ligand enhances its solubility in polar solvents, facilitating its use in a wider range of reaction conditions.
This guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of 4-methyl-1H-1,2,3-triazole HCl. It includes detailed protocols for the synthesis of the ligand and its metal complexes, as well as methods for their characterization.
Ligand Profile: 4-methyl-1H-1,2,3-triazole
Chemical Structure
Caption: Structure of 4-methyl-1H-1,2,3-triazole.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | |
| Molecular Weight | 83.09 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 40-45 °C | |
| Solubility | Moderately soluble in methanol and acetone; limited water solubility. The HCl salt exhibits enhanced solubility in polar solvents. |
Synthesis of 4-methyl-1H-1,2,3-triazole HCl
The synthesis of 1,2,3-triazoles is well-established, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being a prominent method. For the synthesis of 4-methyl-1H-1,2,3-triazole, a straightforward approach involves the reaction of propyne with an azide source. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Protocol: Synthesis of 4-methyl-1H-1,2,3-triazole
This protocol is adapted from general procedures for 1,3-dipolar cycloaddition reactions.
Materials:
-
Sodium azide (NaN₃)
-
1-Bromopropane
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Propyne (can be generated in situ or bubbled as a gas)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Synthesis of 1-Azidopropane: In a round-bottom flask, dissolve sodium azide in DMF. Add 1-bromopropane dropwise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, add water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 1-azidopropane. Caution: Organic azides are potentially explosive and should be handled with care.
-
Cycloaddition Reaction: In a separate flask, dissolve 1-azidopropane in a mixture of tert-butanol and water. Add copper(II) sulfate pentahydrate and sodium ascorbate. Bubble propyne gas through the solution or use a suitable propyne source. Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), add a saturated aqueous solution of ammonium chloride to the reaction mixture and stir for 30 minutes. Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Formation of the Hydrochloride Salt: Dissolve the purified 4-methyl-1-propyl-1H-1,2,3-triazole in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Coordination Chemistry of 4-methyl-1H-1,2,3-triazole HCl
4-methyl-1H-1,2,3-triazole can coordinate to metal centers through its nitrogen atoms, acting as a monodentate or a bridging ligand. The hydrochloride salt can be used directly in the synthesis of coordination complexes, with the addition of a base to deprotonate the triazole ring in situ, or the free base can be used.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general guideline for the synthesis of transition metal complexes with 4-methyl-1H-1,2,3-triazole. The specific conditions may need to be optimized for each metal and desired complex.
Materials:
-
4-methyl-1H-1,2,3-triazole HCl or the free base
-
A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂, etc.)
-
Solvent (e.g., methanol, ethanol, acetonitrile, water)
-
Base (if using the HCl salt, e.g., triethylamine, sodium hydroxide)
Caption: General workflow for the synthesis of metal complexes.
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of 4-methyl-1H-1,2,3-triazole HCl in the chosen solvent. If using the hydrochloride salt, add a slight excess of a suitable base to deprotonate the ligand. Stir the solution for 15-30 minutes.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to obtain different coordination geometries.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from a few hours to several days, depending on the reactivity of the metal and ligand. Monitor the reaction for the formation of a precipitate.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature or in an ice bath to facilitate precipitation. Collect the solid product by filtration.
-
Purification: Wash the isolated complex with the reaction solvent and then with a more non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent system.
-
Drying: Dry the purified complex in a vacuum oven at an appropriate temperature.
Expected Coordination Modes and Geometries
The coordination of 4-methyl-1H-1,2,3-triazole to a metal center can result in various structures. As a monodentate ligand, it can coordinate through one of its nitrogen atoms. As a bridging ligand, it can link two metal centers. The resulting geometry of the complex (e.g., tetrahedral, square planar, octahedral) will depend on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating ligands or counter-ions.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to fully characterize the newly synthesized metal complexes.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the presence of the ligand in the complex and can provide insights into the coordination environment. Changes in the chemical shifts of the ligand's protons and carbons upon coordination are indicative of complex formation. |
| UV-Vis Spectroscopy | Can be used to study the electronic properties of the complexes and to investigate d-d transitions in transition metal complexes. |
| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming the proposed stoichiometry. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |
| Magnetic Susceptibility | For paramagnetic complexes, this measurement provides information about the number of unpaired electrons and the electronic configuration of the metal ion. |
Safety Precautions
4-methyl-1H-1,2,3-triazole and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures. The free base is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Conclusion
4-methyl-1H-1,2,3-triazole HCl is a versatile and accessible ligand for the synthesis of a wide range of coordination complexes. Its simple structure and favorable solubility make it an excellent candidate for exploring fundamental coordination chemistry and for the development of new metal-based materials and therapeutics. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to utilize this ligand in their scientific endeavors.
References
-
PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. Retrieved from [Link]
-
Hughes, B. C. (2016). Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes. University of Tennessee. Retrieved from [Link]
-
Elliott, P. I. P. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands. In Organometallic Chemistry (Vol. 39, pp. 1-25). Royal Society of Chemistry. Retrieved from [Link]
Application Note & Protocols: Regioselective N-Alkylation of 4-Methyl-1,2,3-Triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Triazoles
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability, hydrogen bonding capabilities, and dipole character. The specific substitution pattern on the triazole ring, particularly on its nitrogen atoms, profoundly influences the molecule's pharmacological profile. Direct N-alkylation of a pre-formed triazole ring is a fundamental and convergent strategy for generating molecular diversity. However, for an unsymmetrically substituted heterocycle like 4-methyl-1,2,3-triazole, this reaction presents a significant synthetic challenge: controlling the regioselectivity of the alkylation. The incoming alkyl group can attach to either the N1 or N2 position, leading to two distinct constitutional isomers with potentially disparate biological activities. This guide provides a detailed exploration of the reaction conditions that govern this selectivity and offers field-proven protocols for directing the outcome.
The Core Challenge: N1 vs. N2 Regioselectivity
The N-alkylation of 4-methyl-1,2,3-triazole is complicated by the existence of two tautomeric forms and three potential nitrogen nucleophiles. In the presence of a base, a triazolide anion is formed, with negative charge delocalized over the N1 and N2 atoms. The subsequent alkylation can occur at either of these positions.
Generally, N1 alkylation is considered the kinetically favored pathway due to the higher electron density at this position. Conversely, the N2-alkylated product is often the thermodynamically more stable isomer. Therefore, reaction conditions—including the choice of solvent, base, temperature, and the nature of the electrophile—play a critical role in determining the final product ratio. The steric hindrance imposed by the C4-methyl group and any substituents on the C5 position can also significantly favor N2 functionalization by impeding approach at the adjacent N1 position.
Figure 1: Regioisomeric products from the N-alkylation of 4-methyl-1,2,3-triazole.
Methodologies for N-Alkylation: A Comparative Overview
Several distinct methodologies can be employed for the N-alkylation of 4-methyl-1,2,3-triazole. The choice of method depends on the desired regiochemical outcome, the nature of the alkylating agent, and scalability requirements.
Classical Alkylation with Alkyl Halides
This is the most direct approach, involving the deprotonation of the triazole with a suitable base followed by nucleophilic attack on an alkyl halide. The regioselectivity is highly dependent on the reaction parameters.
-
Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) are commonly used. Stronger bases can be employed, but may lead to side reactions.
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are typical. The choice of solvent can significantly impact the isomer ratio. For instance, in related systems, DMF has been shown to improve N2 selectivity compared to THF or acetonitrile[1].
-
Temperature: Lower temperatures may favor the kinetic N1 product, while higher temperatures can allow for equilibration to the more stable N2 isomer. However, this is highly substrate-dependent.
The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation using an alcohol as the alkylating agent, which is advantageous when the corresponding alkyl halide is unstable or inaccessible. The reaction proceeds via an alkoxyphosphonium intermediate and typically results in a clean inversion of stereochemistry at the alcohol's carbon center[2][3].
-
Reagents: The core reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[2].
-
Causality: The triazole acts as the nucleophile in this process. The pKa of the N-H bond is critical; nucleophiles with a pKa greater than 13 can be problematic, but 1,2,3-triazole is sufficiently acidic for this transformation[2].
Phase-Transfer Catalysis (PTC)
PTC is an excellent green chemistry approach that facilitates the reaction between reactants in immiscible phases (e.g., a solid inorganic base and an organic solution of the substrate)[4]. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the triazolide anion into the organic phase where it can react with the alkyl halide[5].
-
Advantages: This method often allows for the use of inexpensive and milder bases (e.g., K₂CO₃, NaOH), avoids harsh solvents, and can simplify workup procedures[4][6].
Detailed Experimental Protocols
Protocol A: Classical N-Alkylation with an Alkyl Halide
This protocol provides a general method for direct alkylation. The resulting N1/N2 ratio must be determined experimentally and may require optimization.
Step-by-Step Methodology:
-
To a stirred solution of 4-methyl-1,2,3-triazole (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol B: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for converting secondary alcohols to N-alkylated triazoles with inversion of configuration.
Step-by-Step Methodology:
-
Dissolve the alcohol (1.0 eq), 4-methyl-1,2,3-triazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct. Purify by flash column chromatography to isolate the desired N-alkylated triazole product.
Protocol C: N-Alkylation under Phase-Transfer Catalysis (PTC)
This protocol offers a robust and often more environmentally benign approach to alkylation.
Step-by-Step Methodology:
-
Combine 4-methyl-1,2,3-triazole (1.0 eq), the alkyl halide (1.2 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene (0.3 M).
-
Heat the heterogeneous mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction typically proceeds to completion within 4-12 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography or distillation to separate the regioisomers.
Summary of Reaction Conditions and Expected Outcomes
| Method | Alkylating Agent | Key Reagents | Typical Solvent | Temperature | Advantages & Considerations |
| Classical Alkylation | Alkyl Halide (R-X) | K₂CO₃ or other base | DMF, Acetonitrile | 25 - 100 °C | Straightforward; regioselectivity is highly variable and requires optimization[1]. |
| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DIAD/DEAD | THF, Dioxane | 0 °C to RT | Uses alcohols directly; clean Sₙ2 inversion; byproduct removal can be challenging[2][3]. |
| Phase-Transfer Catalysis | Alkyl Halide (R-X) | K₂CO₃/NaOH, TBAB | Toluene, CH₂Cl₂ | 50 - 110 °C | Green approach; uses mild inorganic bases; simplified workup; good for scalability[4][6]. |
| Bromo-Directed [1] | Alkyl Halide (R-X) | K₂CO₃ | DMF | -10 °C to RT | High N2 selectivity; requires extra steps to install and remove the bromo directing group. |
| Gold Catalysis [7] | Vinyl Ether | Ph₃PAuCl/AgNTf₂ | DCE | 80 °C | Highly N2-selective; limited to specific vinyl ether electrophiles. |
General Experimental and Purification Workflow
The successful synthesis of a specific N-alkylated triazole isomer hinges not only on the reaction itself but also on a robust purification and characterization strategy.
Figure 2: General workflow for N-alkylation, purification, and analysis.
Conclusion
The regioselective N-alkylation of 4-methyl-1,2,3-triazole is a nuanced but controllable process. While direct alkylation with alkyl halides provides a rapid entry to product mixtures, methods like the Mitsunobu reaction and Phase-Transfer Catalysis offer valuable alternatives with distinct advantages. For applications demanding high regiochemical purity, strategies employing directing groups or specialized catalytic systems may be necessary. The protocols and data presented herein serve as a comprehensive guide for researchers to make informed decisions and strategically design synthetic routes to access the desired N-alkylated 1,2,3-triazole isomers for their discovery programs.
References
-
Title: N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Source: RSC Advances, available at PMC. URL: [Link]
-
Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Source: Anais da Academia Brasileira de Ciências (SciELO). URL: [Link]
-
Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: De Gruyter. URL: [Link]
-
Title: An Investigation into the Alkylation of 1,2,4-Triazole. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Source: ResearchGate. URL: [Link]
-
Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: De Gruyter. URL: [Link]
-
Title: Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Source: Organic Letters. URL: [Link]
-
Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Source: ResearchGate. URL: [Link]
-
Title: Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. Source: ResearchGate. URL: [Link]
-
Title: Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Mitsunobu reaction. Source: Organic Synthesis. URL: [Link]
-
Title: N‐alkylation of NH‐1,2,3‐triazoles. Source: ResearchGate. URL: [Link]
- Title: Preparation of n2-alkylated 1,2,3-triazoles.
-
Title: Mitsunobu reaction. Source: Wikipedia. URL: [Link]
-
Title: Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane. Source: ACS Macro Letters. URL: [Link]
-
Title: 1,2,4-Triazole-Based Tunable Aryl/Alkyl Ionic Liquids. Source: ResearchGate. URL: [Link]
-
Title: Radical alkylation of N-alkyl 1,2,4-triazoles. Source: ResearchGate. URL: [Link]
-
Title: Mitsunobu Reaction - Common Conditions. Source: Mitsunobu Reaction - Common Conditions. URL: [Link]
-
Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... Source: Journal of Molecular Structure. URL: [Link]
-
Title: Ionic liquid as catalyst in the synthesis of N-alkyl trifluoromethyl pyrazoles. Source: Academia.edu. URL: [Link]
-
Title: Phase Transfer Catalysis. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Title: Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Source: ResearchGate. URL: [Link]
-
Title: Mitsunobu Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Source: Chemical Communications. URL: [Link]
-
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Source: Molecules (MDPI), available at PMC. URL: [Link]
-
Title: PTC N-Alkylation of Carbazole Derivative. Source: PTC Organics, Inc. URL: [Link]
-
Title: Phase Transfer Catalyst - Quaternary Ammonium Salt. Source: YouTube. URL: [Link]
-
Title: Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. Source: Organic Letters. URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry, available at PMC. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
procedure for converting 4-methyl-1,2,3-triazole to hydrochloride salt
Part 1: Executive Summary & Scientific Rationale
Objective: To provide a robust, reproducible protocol for converting 4-methyl-1,2,3-triazole (CAS: 27808-16-8) into its hydrochloride salt. This procedure addresses the specific challenges posed by the weak basicity of the triazole ring and the hygroscopic nature of the resulting salt.
Scientific Context & Challenges:
The 1,2,3-triazole ring is an amphoteric scaffold. While the N-H proton is weakly acidic (
-
The Aqueous Trap: Attempting to form this salt using aqueous hydrochloric acid (37%) often fails. Due to the low
of the conjugate acid, water competes effectively as a base. Upon evaporation of water, the equilibrium shifts back toward the free base and HCl gas, resulting in a mixture of oil, free base, and hydrated salt rather than a defined crystalline solid. -
The Solution: The protocol below utilizes anhydrous conditions (organic solvents + anhydrous HCl). By removing water from the equation, we force the equilibrium toward the salt form and facilitate precipitation via the common ion effect or antisolvent addition.
Part 2: Materials & Equipment
Reagents:
-
Precursor: 4-Methyl-1,2,3-triazole (>97% purity).
-
Solvent A (Dissolution): Anhydrous Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is preferred as the salt is less soluble in it, promoting higher yields.
-
Acid Source: 4.0 M HCl in 1,4-Dioxane (commercial) OR Acetyl Chloride (for in-situ generation).
-
Antisolvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). Must be anhydrous.
Equipment:
-
Schlenk line or drying tube (calcium chloride) to exclude atmospheric moisture.
-
Rotary evaporator with a base trap.
-
Vacuum drying oven (set to 40°C).
-
Sintered glass funnel (Porosity 3 or 4).
Part 3: Experimental Protocol
Method A: The Anhydrous Precipitation Route (Preferred)
Best for: High purity, crystalline recovery, and scalability.
Step 1: Dissolution Dissolve 10.0 mmol (0.83 g) of 4-methyl-1,2,3-triazole in 10 mL of anhydrous Ethyl Acetate.
-
Checkpoint: Ensure the solution is clear. If the triazole is not fully soluble, add Methanol dropwise until clear, but keep MeOH volume <10% to prevent yield loss.
Step 2: Acidification Cool the solution to 0–5°C in an ice bath. Slowly add 12.0 mmol (3.0 mL) of 4.0 M HCl in Dioxane dropwise over 5 minutes.
-
Mechanism:[1][2][3][4] The slight excess (1.2 eq) ensures complete protonation.
-
Observation: A white precipitate should begin to form immediately or within minutes.
Step 3: Precipitation & Aging Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Troubleshooting: If no precipitate forms (oiling out), add 10 mL of anhydrous Diethyl Ether or MTBE to lower the polarity of the solvent system and force precipitation.
Step 4: Isolation Filter the solid using a sintered glass funnel under a blanket of nitrogen (to prevent moisture absorption). Wash the filter cake twice with 5 mL of cold anhydrous Ether.
Step 5: Drying Transfer the solid immediately to a vacuum oven. Dry at 40°C for 6–12 hours.
-
Critical: Do not exceed 60°C, as weak base salts can dissociate thermally under high vacuum.
Method B: In-Situ HCl Generation (Alternative)
Best for: When commercial anhydrous HCl solutions are unavailable.
-
Dissolve 10.0 mmol of 4-methyl-1,2,3-triazole in 10 mL of anhydrous Methanol.
-
Cool to 0°C.
-
Slowly add 12.0 mmol (0.85 mL) of Acetyl Chloride dropwise.
-
Reaction:
. This generates anhydrous HCl directly in the solution.
-
-
Stir for 30 minutes.
-
Remove solvent via rotary evaporation to obtain a solid/oil residue.
-
Triturate (grind under solvent) the residue with Diethyl Ether to induce crystallization. Filter and dry as in Method A.
Part 4: Visualization of Workflow & Mechanism
Diagram 1: Reaction Mechanism & Equilibrium
This diagram illustrates the protonation and the competition with water, justifying the anhydrous approach.
Caption: Anhydrous conditions drive the equilibrium to the salt form. Moisture causes disproportionation back to the free base.
Diagram 2: Experimental Workflow (Method A)
Caption: Step-by-step decision tree for the anhydrous precipitation protocol.
Part 5: Quality Control & Data Specifications
Characterization Table:
| Test | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 130°C – 135°C (Decomposes) | Capillary MP Apparatus |
| 1H-NMR (DMSO-d6) | Shift in C5-H peak (~0.2-0.5 ppm downfield vs base) | 400 MHz NMR |
| Chloride Content | 29.0% ± 0.5% (Theoretical: 29.4%) | Argentometric Titration ( |
| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Ether | Solubility Screen |
Stability Note: The hydrochloride salt is hygroscopic . Store in a tightly sealed vial with desiccant at 2–8°C. If the salt turns into a paste, it has absorbed water and disproportionated; re-drying or recrystallization is required.
Part 6: Safety & Handling
-
Energetic Potential: While 4-methyl-1,2,3-triazole is less sensitive than the parent triazole, triazoles are high-nitrogen compounds. Avoid heating the salt above 80°C or subjecting it to mechanical shock.
-
Acid Handling: 4M HCl in Dioxane is corrosive and fumes. Handle only in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents or alkali metals.
Part 7: References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic and pKa considerations).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (Context on triazole synthesis and properties).
-
ChemShuttle. (2025). 4-methyl-1H-1,2,3-triazole Properties and Safety Data. (General physical property verification).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and antisolvent selection).
Sources
Troubleshooting & Optimization
Technical Support Center: Efficient Copper Catalyst Removal in 4-Methyl-1,2,3-Triazole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the removal of residual copper is a critical downstream processing step. Copper ions can interfere with subsequent biological assays, compromise the stability of the final product, and present toxicity concerns in pharmaceutical applications.[1] This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions to ensure the efficient and reliable removal of copper catalysts from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after my triazole synthesis?
Residual copper can be detrimental for several reasons. Copper ions are known to be toxic to various cell lines, which is a major concern for any compounds intended for biological screening or therapeutic use.[1] Furthermore, copper can catalyze unwanted side reactions, interfere with analytical techniques like fluorescence spectroscopy, and affect the long-term stability and purity of your synthesized 4-methyl-1,2,3-triazole.
Q2: I see a persistent blue or green tint in my product even after initial purification. What does this indicate?
A lingering blue or green color is a strong indicator of residual copper contamination.[2] This can happen if the initial purification method was not sufficient or if the triazole product itself is chelating the copper ions. The nitrogen atoms within the triazole ring can coordinate with copper, making it more challenging to remove.[3][4]
Q3: What are the most common and effective methods for removing copper catalysts?
The most widely used methods for copper removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[2] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.
-
Filtration through Solid Supports: Passing the reaction mixture through a plug of adsorbent material such as silica gel, alumina, or Celite can effectively trap the copper catalyst.[2][5]
-
Scavenger Resins: These are solid-supported materials functionalized with groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off.[2]
-
Chromatography: Standard column chromatography can separate the product from the copper catalyst, although it can sometimes be challenging if their polarities are similar.[2]
Q4: How do I select the best copper removal method for my specific situation?
The optimal method depends on factors like the solubility and stability of your 4-methyl-1,2,3-triazole, the scale of your reaction, and the required final purity. For organic-soluble small molecules, aqueous washes and solid-supported scavengers are often the most convenient and effective choices.[1] If your product is water-soluble, techniques like dialysis against an EDTA solution or the use of specific solid-phase extraction (SPE) cartridges may be more appropriate.[3][6]
Q5: Can I avoid the copper removal step entirely?
Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), eliminates the need for a copper catalyst.[3][7] However, the synthesis of the required strained cyclooctyne reagents can be more complex and expensive.[3]
Troubleshooting Guides
This section addresses common problems encountered during the removal of copper catalysts from the synthesis of 4-methyl-1,2,3-triazole.
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Incomplete Copper Complexation | Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[3] |
| Triazole Product Chelating Copper | The triazole ring itself can bind to copper.[3][4] Use a stronger chelating agent like EDTA. Alternatively, switch to a solid-phase scavenger resin with a higher affinity for copper.[3] |
| Suboptimal pH for Complexation | The effectiveness of many chelating agents is pH-dependent. For EDTA, a pH around 8 is often optimal. For ammonia/ammonium chloride, a basic pH is required.[3] Caution: Always test the pH stability of your product on a small scale before applying it to the entire batch. |
Problem 2: Low Product Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Aqueous Extractions | If your product has some water solubility, it can be lost in the aqueous washes. Use a saturated sodium chloride solution (brine) for the final wash to "salt out" the organic product from the aqueous phase.[2] |
| Product Adsorption onto Solid Supports | Significant product loss can occur during column chromatography or filtration through silica/alumina. Pre-treating the column with a chelating agent wash can sometimes help. Alternatively, using a scavenger resin offers a simpler filtration workup with potentially less product loss.[3] |
Problem 3: Column Chromatography Fails to Separate the Product from the Copper Catalyst
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Copper Species | The copper species and your triazole may have similar affinities for the stationary phase. Perform an aqueous wash with a chelating agent before attempting chromatography to remove the bulk of the copper.[2] You could also try a different stationary phase, such as alumina instead of silica gel.[5] The most robust solution is often to use a scavenger resin to remove the copper prior to chromatographic purification.[2] |
Comparative Overview of Copper Removal Methods
| Method | Typical Final Copper Level | Potential Product Loss | Key Advantages & Considerations |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 ppm | 5 - 15% | Simple and inexpensive, but may not be sufficient for applications requiring very low copper levels.[3][5] |
| Aqueous Wash (EDTA) | < 100 ppm[3] | 5 - 15% | More effective than ammonium chloride, especially for strongly chelated copper.[3] May require pH adjustment and can sometimes be slow. |
| Silica Gel/Alumina Filtration/Chromatography | < 50 ppm | 10 - 30% | Can simultaneously remove other impurities. However, it can be time-consuming and lead to significant product loss on the column.[2][3] |
| Specialized Scavenger Resins | < 10 ppm | < 5% | Highly efficient with a simple filtration workup, leading to minimal product loss.[3] |
Note: The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed.[2]
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is a common and effective method for removing copper from organic-soluble triazoles.
Materials:
-
Crude reaction mixture containing 4-methyl-1,2,3-triazole in an organic solvent.
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) in water, pH adjusted to ~8 with NaOH.
-
Separatory funnel.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Dilute the crude reaction mixture with an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Drain the aqueous layer.
-
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the copper-free product.
Protocol 2: Filtration through a Silica Gel Plug
This method is useful for quickly removing a significant portion of the copper catalyst.
Materials:
-
Crude product solution.
-
Silica gel.
-
Funnel or a short glass column.
-
Cotton or glass wool.
-
Eluting solvent (typically the reaction solvent or a mixture determined by TLC).
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the funnel or column.
-
Add a layer of sand (optional, but recommended).
-
Add a 2-3 inch layer of silica gel.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product through the plug using the chosen eluting solvent, collecting the filtrate.
-
Monitor the elution by Thin Layer Chromatography (TLC) to ensure all the product has passed through.
-
Concentrate the filtrate to obtain the purified product.[2]
Protocol 3: Using a Solid-Phase Copper Scavenger Resin
This is a highly efficient method that minimizes product loss.
Materials:
-
Reaction mixture in a suitable solvent.
-
Copper scavenger resin (e.g., those with thiourea or iminodiacetate functional groups).[2][3]
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[2]
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.[2]
-
Monitor the removal of copper by observing the disappearance of the color from the solution.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2]
-
The filtrate contains the copper-free product.
Visualizing the Workflow: Copper Removal Strategies
Caption: A workflow diagram illustrating the common pathways for removing copper catalysts from a triazole synthesis reaction mixture.
Mechanistic Insight: How Chelating Agents Work
Chelating agents like EDTA are molecules that can form multiple bonds to a single metal ion. This process, known as chelation, results in the formation of a stable, water-soluble complex. In the context of copper removal, the chelating agent sequesters the copper ion from the organic phase, allowing it to be washed away in the aqueous phase.
Caption: A simplified diagram showing the mechanism of copper extraction from the organic phase to the aqueous phase via chelation with EDTA.
References
-
Oresome Resources. (n.d.). Solvent Extraction of Copper. Retrieved from [Link]
-
ResearchGate. (2014, March 2). How can I remove copper from a click reaction mixture using EDTA? Retrieved from [Link]
-
MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
-
Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction? Retrieved from [Link]
-
Chemguide. (n.d.). copper extraction and purification. Retrieved from [Link]
-
Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]
-
Journal of the Arkansas Academy of Science. (2022, November 3). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). The Extraction of Copper. Retrieved from [Link]
-
Environmental Science. (n.d.). Organic Acids Chelating Agents. Retrieved from [Link]
-
PMC. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from [Link]
-
MDPI. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]
-
oem. (2024, November 14). best chelating agent for copper. Retrieved from [Link]
-
ACS Omega. (2022, December 21). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]
-
G-Biosciences. (n.d.). Copper Chelating Resin. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024, March 12). Synthesis of New Derivatives of 1,2,3-triazoles using CuFe2O4 Catalyst. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
- Google Patents. (n.d.). US20100256034A1 - Copper chelating agent, composition including the agent, and methods of forming and using the agent and composition.
-
Frontiers. (2023, May 10). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-methyl-1H-1,2,3-triazole Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 4-methyl-1H-1,2,3-triazole hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for high yield and purity. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction.
I. Overview of the Synthetic Pathway
The most prevalent and efficient method for synthesizing 4-methyl-1H-1,2,3-triazole is through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition of an azide source, typically sodium azide, with propyne. The resulting 4-methyl-1H-1,2,3-triazole (the free base) is then protonated to form the hydrochloride salt.
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of 4-methyl-1H-1,2,3-triazole hydrochloride.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction is sluggish or has not gone to completion after the recommended time. What are the potential causes and how can I fix this?
Answer: A stalled or incomplete reaction is one of the most common issues and typically points to a problem with the copper catalyst.
-
Causality: The active catalyst in a CuAAC reaction is copper(I). If you are generating the Cu(I) in situ from a copper(II) source like copper(II) sulfate (CuSO₄), a reducing agent such as sodium ascorbate is essential to reduce Cu(II) to Cu(I). The most frequent cause of reaction failure is the re-oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.
-
Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your solvents (e.g., water, t-butanol) with an inert gas like nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen that can poison the catalyst.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.
-
Check the Quality of Your Reducing Agent: Sodium ascorbate can degrade over time. Use a fresh, high-purity batch. An excess of sodium ascorbate (typically 1.5 to 2 equivalents relative to the copper catalyst) is often used to maintain a reducing environment throughout the reaction.
-
Add Additional Catalyst/Reducing Agent: If the reaction has stalled, you can try adding another portion of both the copper(II) sulfate and sodium ascorbate solution.
-
Caption: Troubleshooting workflow for a stalled CuAAC reaction.
Question 2: I'm observing a significant impurity in my crude product. What could it be and how do I prevent it?
Answer: The most likely impurity, especially if the reaction is not carefully controlled, is a bis-triazole or other side products from reactions involving the azide.
-
Causality: While the CuAAC reaction is highly specific, side reactions can occur. For instance, if using an organic azide precursor, impurities from its synthesis can carry over. More commonly with sodium azide, improper stoichiometry or reaction conditions can lead to side products. The work-up procedure can also introduce impurities if not performed correctly.
-
Preventative Measures & Solutions:
-
Control Stoichiometry: Use a slight excess of sodium azide (e.g., 1.1 to 1.2 equivalents) relative to the propyne source. A large excess can complicate the work-up.
-
Purification of the Free Base: Before converting to the hydrochloride salt, it is often beneficial to purify the crude 4-methyl-1H-1,2,3-triazole free base. This can be achieved through column chromatography (using a silica gel stationary phase and a solvent system like dichloromethane/methanol or ethyl acetate/hexanes) or by performing a thorough extraction to remove water-soluble impurities like residual salts.
-
Characterize the Impurity: If possible, use techniques like LC-MS or NMR to identify the structure of the impurity. This will provide valuable clues about its origin and how to prevent its formation in future reactions.
-
Question 3: My final yield of the hydrochloride salt is very low, even though the reaction to form the free base seemed to go to completion. Where am I losing my product?
Answer: Product loss often occurs during the work-up and salt formation steps. The hydrochloride salt of 4-methyl-1H-1,2,3-triazole has some solubility in certain organic solvents, and mechanical losses can also be a factor.
-
Causality & Solutions:
-
Incomplete Extraction: The triazole free base has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase after quenching the reaction.
-
Choice of Solvent for Salt Formation: The key to high yield during precipitation is to choose a solvent in which the hydrochloride salt is poorly soluble. Anhydrous diethyl ether is a common and effective choice. Dichloromethane is often a poor choice as many hydrochloride salts are soluble in it.
-
Incomplete Precipitation: After adding the HCl solution, ensure you stir the mixture for a sufficient amount of time, sometimes at a reduced temperature (e.g., in an ice bath), to maximize precipitation. Scratching the inside of the flask with a glass rod can help induce crystallization if it is slow to start.
-
Careful Filtration: Use a Büchner or Hirsch funnel for filtration. After filtering, wash the collected solid sparingly with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities without dissolving a significant amount of the product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the CuAAC reaction? A1: The CuAAC reaction for this synthesis is typically run at room temperature. It is highly exothermic, and for larger-scale reactions, cooling might be necessary to maintain a consistent temperature. Elevated temperatures are generally not required and can sometimes lead to the formation of side products.
Q2: Can I use a different copper source? A2: Yes, other copper(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, which eliminates the need for a reducing agent. However, these reagents are more sensitive to air oxidation than the in situ generation from copper(II) sulfate and sodium ascorbate.
Q3: How do I prepare the HCl solution for salt formation? A3: A commercially available solution of HCl in an organic solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane, is highly recommended. These are anhydrous solutions, which is crucial for preventing the formation of a sticky or oily product. Preparing your own by bubbling HCl gas through a solvent is possible but requires specialized equipment and safety precautions.
Q4: My final product is a sticky oil instead of a white solid. What happened? A4: This is a classic sign of the presence of water or residual solvent. The hydrochloride salt is hygroscopic. Ensure you are using anhydrous solvents for the precipitation step and that your triazole free base is completely dry before adding the HCl solution. If you obtain an oil, you can try co-evaporating it with an anhydrous solvent like toluene (using a rotary evaporator) to azeotropically remove residual water, and then re-attempting the precipitation.
IV. Experimental Protocol: Reference Synthesis
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Part A: Synthesis of 4-methyl-1H-1,2,3-triazole
-
To a round-bottom flask equipped with a magnetic stir bar, add copper(II) sulfate pentahydrate (e.g., 0.02 eq) and sodium ascorbate (e.g., 0.05 eq).
-
Add a 1:1 mixture of deoxygenated water and t-butanol.
-
Add sodium azide (1.1 eq).
-
Introduce propyne gas via a sub-surface tube or use a suitable liquid precursor.
-
Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with aqueous ammonia and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Part B: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-methyl-1H-1,2,3-triazole in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes, optionally in an ice bath.
-
Collect the white solid by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under high vacuum to a constant weight.
| Parameter | Recommendation | Rationale |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Balances reaction rate with cost and ease of removal. |
| Reducing Agent (Ascorbate) | 1.5-2 eq relative to Cu | Ensures a reducing environment to keep copper in the +1 state. |
| Solvent System | t-BuOH/H₂O (1:1) | Solubilizes both organic and inorganic reagents effectively. |
| Reaction Temperature | Room Temperature | Sufficient for high conversion without promoting side reactions. |
| Salt Formation Solvent | Anhydrous Diethyl Ether | Low solubility of the HCl salt leads to high precipitation yield. |
V. References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Available at: [Link]
Technical Support Center: Troubleshooting Regioselectivity in 4-Methyl-1,2,3-Triazole Formation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the regioselective synthesis of 4-methyl-1,2,3-triazoles. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve high regioselectivity in your azide-alkyne cycloaddition reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-methyl-1,2,3-triazoles, providing explanations and actionable solutions based on established chemical principles.
Issue 1: Poor or No Regioselectivity in Your Azide-Alkyne Cycloaddition
Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted 4-methyl-1,2,3-triazoles. How can I control the regioselectivity?
Answer: The regioselectivity of the azide-alkyne cycloaddition is primarily dictated by the catalytic system you employ. The uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and typically results in a mixture of both the 1,4- and 1,5-regioisomers with poor selectivity.[1][2] To achieve high regioselectivity, a catalyzed approach is strongly recommended.
-
For the 1,4-Regioisomer (4-methyl-1-substituted-1,2,3-triazole): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][3] The reaction proceeds through a mechanism involving the formation of a copper-acetylide intermediate, which ensures the specific formation of the 1,4-isomer.[4][5]
-
For the 1,5-Regioisomer (5-methyl-1-substituted-1,2,3-triazole): The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method for obtaining 1,5-disubstituted 1,2,3-triazoles.[1][3][6] This reaction follows a different mechanistic pathway involving a ruthenacycle intermediate, which directs the regioselectivity towards the 1,5-isomer.[7][8]
The key takeaway is that the choice of metal catalyst is the most critical factor in controlling regioselectivity.
Figure 1. Catalyst choice is the primary determinant of regioselectivity in azide-alkyne cycloadditions.
Issue 2: Low Yield of the Desired 1,4-Disubstituted Triazole in a CuAAC Reaction
Question: I'm using a copper(I) catalyst, but my yield of the 1,4-isomer is disappointingly low. What are the likely causes and how can I improve it?
Answer: Low yields in CuAAC reactions are a common issue and can often be traced back to several factors related to the catalyst's stability and the reaction conditions.
-
Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). However, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, an in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate is a widely adopted and effective strategy to maintain a sufficient concentration of the active Cu(I) species.[3][10]
-
Ligand Assistance: The use of a stabilizing ligand is highly recommended to protect the Cu(I) catalyst from oxidation and disproportionation, as well as to increase its solubility and catalytic activity.[11] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are common and effective ligands.[3][12]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. A variety of solvents can be used, including mixtures of water with tert-butanol, THF, or DMSO.[3] For biomolecules, aqueous buffer systems are often employed.[13] It's important to ensure your starting materials are soluble in the chosen solvent system.
-
pH and Buffer Considerations: For reactions in aqueous media, the pH should be maintained between 4 and 12.[1] Be aware that certain buffers, like Tris, can chelate copper and slow down the reaction.[13] Phosphate buffers can also be problematic due to the precipitation of copper-phosphate complexes, though this can often be avoided by pre-mixing the copper source with the ligand.[13]
-
Side Reactions: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[9] This is another reason why maintaining a low oxygen environment and using a reducing agent is critical.
| Parameter | Recommendation for High Yield in CuAAC | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Cu(I) to inactive Cu(II). |
| Catalyst | Cu(I) source or in situ reduction of Cu(II) (e.g., CuSO₄ with sodium ascorbate) | Ensures a sufficient concentration of the active catalytic species. |
| Ligand | Use of a stabilizing ligand (e.g., TBTA, THPTA) | Protects Cu(I) from oxidation/disproportionation and enhances catalytic activity. |
| Solvent | Ensure solubility of starting materials (e.g., t-BuOH/H₂O, THF/H₂O, DMSO) | Proper solvation is crucial for reaction kinetics. |
| pH (aqueous) | Maintain between 4 and 12 | The reaction is tolerant to a wide pH range, but extremes should be avoided. |
Issue 3: My RuAAC Reaction for the 1,5-Isomer is Sluggish and Giving a Low Yield
Question: I am attempting to synthesize the 1,5-disubstituted triazole using a ruthenium catalyst, but the reaction is not proceeding efficiently. What can I do to optimize it?
Answer: While RuAAC is highly regioselective for the 1,5-isomer, its efficiency can be sensitive to the reaction conditions.
-
Catalyst Choice: Pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl]₄ or CpRuCl(PPh₃)₂, are among the most effective catalysts for RuAAC.[1][8][14] Ensure you are using an appropriate and active ruthenium catalyst.
-
Solvent Selection: RuAAC reactions are typically performed in non-polar organic solvents like toluene, benzene, or 1,2-dichloroethane (DCE).[3][15][16] Polar solvents like DMSO can sometimes be problematic as they can act as ligands to the ruthenium center, inhibiting catalysis.[16] Protic solvents are generally not suitable and can lead to low yields and byproduct formation.[16]
-
Temperature: Unlike many CuAAC reactions that proceed readily at room temperature, RuAAC often requires elevated temperatures to achieve a reasonable reaction rate.[3][14] Temperatures in the range of 80-110°C are commonly employed.[14]
-
Inert Atmosphere: Similar to CuAAC, it is crucial to conduct RuAAC reactions under an inert atmosphere to prevent catalyst deactivation.
-
Substrate Purity: Ensure the purity of your azide and alkyne starting materials, as impurities can potentially interfere with the catalyst.
Figure 2. A systematic workflow for optimizing RuAAC reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use internal alkynes in these reactions?
A1: The CuAAC reaction is generally limited to terminal alkynes.[1] However, the RuAAC reaction is more versatile and can be successfully employed with both terminal and internal alkynes, providing a route to fully substituted 1,2,3-triazoles.[1][7][8]
Q2: What is the underlying mechanism that dictates the regioselectivity in CuAAC and RuAAC?
A2: The differing regioselectivity stems from distinct reaction mechanisms. In CuAAC , a copper(I) acetylide intermediate is formed. The terminal, more nucleophilic nitrogen of the azide then attacks the internal, more electrophilic carbon of the copper-activated alkyne, leading to the 1,4-isomer.[4][5] In RuAAC , the reaction is believed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[7][8] In this intermediate, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, ultimately resulting in the 1,5-disubstituted product after reductive elimination.[7][8]
Q3: Are there any copper-free methods to achieve regioselectivity?
A3: While copper and ruthenium catalysts are the most common and reliable methods for controlling regioselectivity, some progress has been made in developing other catalytic systems. For instance, zinc-based heterogeneous catalysts have been reported for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[17] However, for robust and predictable control over regioselectivity, CuAAC and RuAAC remain the gold standards.
Q4: How can I purify my 4-methyl-1,2,3-triazole product and separate the regioisomers if my reaction has poor selectivity?
A4: If you have a mixture of regioisomers, purification can often be achieved using column chromatography on silica gel.[18][19] The two regioisomers, being diastereomers, will typically have different polarities and thus different retention factors (Rf values) on a TLC plate, allowing for their separation. It is advisable to first optimize the reaction for high regioselectivity to simplify the purification process.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 4-Methyl-1,2,3-Triazole (CuAAC)
-
To a reaction vessel, add the organic azide (1.0 equiv) and the terminal alkyne (e.g., propyne or a suitable precursor, 1.0-1.2 equiv).
-
Add a suitable solvent, such as a 1:1 mixture of water and tert-butanol.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) and purified by column chromatography if necessary.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 4-Methyl-1,2,3-Triazole (RuAAC)
-
To a reaction vessel under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv).
-
Add a dry, degassed solvent such as toluene or 1,2-dichloroethane (DCE).
-
Add the organic azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography.[15]
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Garcı́a-Álvarez, R., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(34), 22015-22024. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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Rasmussen, L. K., et al. (2010). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 87, 149-155. [Link]
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Das, D., et al. (2020). Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. RSC Advances, 10(42), 25066-25075. [Link]
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Kumar, A., et al. (2016). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Chemical Communications, 52(4), 759-762. [Link]
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Li, Y., et al. (2019). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles. ChemistrySelect, 4(1), 1-5. [Link]
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Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Wang, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1184292. [Link]
-
Juturu, T., et al. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Heterocyclic Chemistry, 2(1), 1-10. [Link]
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Hein, C. D., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Hernández-Vázquez, E., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 5035. [Link]
-
Mittapelly, N., et al. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 24(12), 5607-5610. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Garcı́a-Álvarez, R., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(34), 22015-22024. [Link]
-
Das, D., et al. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 42(15), 12534-12543. [Link]
-
de Souza, G. O., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. The Journal of Organic Chemistry. [Link]
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Ozgun, B., & Aviyente, V. (2012). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. Journal of Molecular Modeling, 18(9), 4165-4174. [Link]
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Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1986-1999. [Link]
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Kumar, R., et al. (2025). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. Organic & Biomolecular Chemistry, 23(18), 4129-4151. [Link]
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Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Angewandte Chemie International Edition, 49(1), 142-145. [Link]
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Li, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5364-5374. [Link]
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Ameta, K. L., & Roy, S. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(1), 1-52. [Link]
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Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13616-13677. [Link]
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Akakura, M., et al. (2013). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters, 15(20), 5170-5173. [Link]
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El-Gendy, Z., et al. (2014). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. [Link]
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Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4785. [Link]
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Technical Support Center: Resolving 1,4 vs 1,5 Isomers in 4-Methyl-1,2,3-Triazole Synthesis
Welcome to the technical support center for navigating the complexities of 4-methyl-1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their cycloaddition reactions. Here, we will dissect the critical factors that influence the formation of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers and provide actionable troubleshooting strategies and detailed protocols to ensure you achieve your desired isomeric outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 1,4- and 1,5-isomers in my triazole synthesis?
The formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common outcome in the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] This reaction often lacks regioselectivity, leading to both possible isomers.[1][2][3] The key to controlling the regioselectivity lies in the use of a catalyst. Different metal catalysts can direct the reaction to selectively produce either the 1,4- or the 1,5-isomer.[2][4][5]
Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole isomer?
To exclusively obtain the 1,4-disubstituted isomer, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice.[4][6][7][8][9][10][11][12][13] This reaction is a cornerstone of "click chemistry" and is known for its high regioselectivity, excellent yields, and mild reaction conditions.[6][7][9] The copper(I) catalyst activates the terminal alkyne, facilitating a nucleophilic attack by the azide to selectively form the 1,4-isomer.[7][14]
A typical CuAAC protocol involves the use of a copper(II) salt, such as CuSO₄·5H₂O, which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate.[8]
Q3: What is the best method for selectively obtaining the 1,5-disubstituted 1,2,3-triazole isomer?
For the selective synthesis of the 1,5-disubstituted isomer, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method.[1][6][15][16][17] Unlike CuAAC, RuAAC proceeds through a different mechanism involving a ruthenacycle intermediate, which favors the formation of the 1,5-regioisomer.[1][6][15] Commonly used ruthenium catalysts include [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[1][6][16] An important advantage of RuAAC is its ability to be used with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[1][15]
Q4: My reaction is supposed to be regioselective, but I'm still seeing a mix of isomers. What could be going wrong?
Even in catalyzed reactions, several factors can lead to a loss of regioselectivity:
-
Catalyst Deactivation or Insufficient Loading: Ensure your catalyst is active and used in the appropriate amount. For instance, in RuAAC, the catalyst can be deactivated by excess azide, so it should not be mixed with the azide in the absence of the alkyne.[18]
-
Reaction Conditions: Temperature and solvent can play a crucial role. Thermal, uncatalyzed cycloaddition can compete with the catalytic cycle at elevated temperatures, leading to a mixture of isomers. For RuAAC, protic solvents can be detrimental to both yield and regioselectivity.[16]
-
Purity of Reagents: Impurities in your starting materials, particularly the alkyne, can interfere with the catalytic cycle.
Q5: How can I confirm the regiochemistry of my synthesized triazole isomers?
Unambiguous characterization of the 1,4- and 1,5-isomers is critical and can be achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
-
¹H NMR: The chemical shift of the triazole proton can be indicative. Often, the proton of the 1,4-isomer is more shielded (appears at a lower ppm) compared to the 1,5-isomer.[20]
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are distinct for each isomer. For 1,4-disubstituted triazoles, the C5 signal typically appears at a lower chemical shift than the C4 signal.[12][20]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the substituents and the triazole ring carbons, providing definitive structural proof.[21] Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used, as the 1,5-isomer is expected to show a more pronounced NOE between the substituents.[20]
Q6: I have a mixture of 1,4- and 1,5-isomers. How can I separate them?
If you have an unavoidable mixture of isomers, they can typically be separated using chromatographic techniques.
-
Flash Column Chromatography: Due to the difference in their polarity, the 1,4- and 1,5-isomers can often be separated on a silica gel column using an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations or for analytical quantification, reverse-phase or normal-phase HPLC can be a powerful tool.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in CuAAC (Targeting 1,4-Isomer)
| Symptom | Possible Cause | Recommended Action |
| Significant formation of the 1,5-isomer. | Reaction temperature is too high, promoting the uncatalyzed thermal cycloaddition. | Conduct the reaction at room temperature. |
| Inefficient reduction of Cu(II) to Cu(I). | Ensure a sufficient excess of sodium ascorbate is used. Prepare fresh solutions of the reducing agent. | |
| Presence of coordinating ligands that inhibit the catalyst. | Avoid solvents or additives with strong coordinating properties that can interfere with the copper catalyst. |
Troubleshooting Poor Regioselectivity in RuAAC (Targeting 1,5-Isomer)
| Symptom | Possible Cause | Recommended Action | | :--- | :--- | | Formation of the 1,4-isomer. | Competing thermal cycloaddition. | Optimize the reaction temperature; it should be high enough for catalysis but not so high as to favor the uncatalyzed pathway. | | | Use of a protic solvent. | Switch to a non-protic solvent such as THF, benzene, or toluene.[16] | | Low or no product yield. | Catalyst deactivation by the azide. | Add the catalyst to the mixture of the alkyne and solvent first, followed by the azide.[18] | | | Inactive catalyst. | Use a freshly opened or properly stored ruthenium catalyst. |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,4-Disubstituted 4-Methyl-1,2,3-Triazole via CuAAC
This protocol is a general guideline for a copper-catalyzed azide-alkyne cycloaddition.
-
To a solution of the azide (1.0 equiv) and the alkyne (1.1 equiv) in a 1:1 mixture of water and t-butanol, add sodium ascorbate (1.0 equiv).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.5 equiv) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
Protocol 2: Selective Synthesis of 1,5-Disubstituted 4-Methyl-1,2,3-Triazole via RuAAC
This protocol provides a general procedure for a ruthenium-catalyzed azide-alkyne cycloaddition.
-
In a flask under an inert atmosphere (argon or nitrogen), dissolve the alkyne (1.05 equiv) and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2 mol%) in an anhydrous, non-protic solvent (e.g., THF or toluene).
-
Add the azide (1.0 equiv) to the solution.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1,5-disubstituted triazole.
Visualizing the Catalytic Pathways
Caption: Catalytic cycles for CuAAC and RuAAC leading to 1,4- and 1,5-triazole isomers, respectively.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Alonso, D. A., Moglie, Y., Nájera, C., & Ragaini, F. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 10(40), 8159-8166. [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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ResearchGate. (2015, May 1). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. Retrieved from [Link]
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- Sewald, N., & Wittmann, V. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry, 7, 168.
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Al-Ayed, A. S. (2012). Regioselective synthesis of a new[1][6][15] - triazoles directly from imidates. Organic Chemistry: An Indian Journal, 8(5), 190-193.
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Validation & Comparative
HPLC method for purity analysis of 4-methyl-1,2,3-triazole HCl
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-methyl-1,2,3-triazole HCl
Authored by: A Senior Application Scientist
Introduction
4-methyl-1,2,3-triazole hydrochloride is a small, polar heterocyclic compound increasingly utilized as a building block in pharmaceutical synthesis.[1][2][3][4] Given its role in the development of active pharmaceutical ingredients (APIs), the stringent assessment of its purity is a non-negotiable aspect of quality control and regulatory compliance.[5][6] While classical methods like melting point determination were once benchmarks for purity, modern analytical chemistry demands far more sensitive and quantitative approaches.[7] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering high resolution and quantitative accuracy.[8][9]
This guide provides an in-depth comparison of HPLC-based methods and a key orthogonal technique for the purity analysis of 4-methyl-1,2,3-triazole HCl. We will delve into the mechanistic basis for method selection, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in choosing the most appropriate analytical strategy.
Primary Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For small, polar, and potentially charged molecules like 4-methyl-1,2,3-triazole HCl, conventional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention, leading to elution near or in the solvent front.[10][11] This is where Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior initial approach.[10][12][13]
The HILIC Advantage: Causality and Mechanism
HILIC utilizes a polar stationary phase (e.g., silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13] The key to HILIC retention is the formation of a water-enriched layer on the surface of the polar stationary phase.[14] The separation mechanism is primarily based on the partitioning of the polar analyte (4-methyl-1,2,3-triazole) between this immobilized aqueous layer and the bulk organic mobile phase.[14] The more hydrophilic the analyte, the stronger its partitioning into the water layer and the greater its retention. This mechanism is fundamentally different from RPLC and is uniquely suited for retaining and separating compounds that are too polar for traditional C18 columns.[10][12]
Experimental Protocol: HILIC-UV Method
This protocol outlines a robust starting point for the purity analysis of 4-methyl-1,2,3-triazole HCl.
1. Instrumentation and Consumables:
-
HPLC/UPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A HILIC column, e.g., an amide-based phase (150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, ammonium formate, and formic acid. Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic elution. A typical starting condition is 90-95% Acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm. 4-methyl-1,2,3-triazole lacks a strong chromophore, necessitating detection at a lower UV wavelength.
-
Injection Volume: 5 µL.
3. Sample and Standard Preparation:
-
Diluent: 90:10 (v/v) Acetonitrile:Water. It is critical that the sample solvent is similar in composition to the mobile phase to ensure good peak shape.
-
Standard Solution: Accurately weigh ~10 mg of 4-methyl-1,2,3-triazole HCl reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute as needed to create working standards for linearity and quantitation.
-
Sample Solution: Prepare the test sample at the same concentration as the primary standard using the same diluent.
4. Method Validation Framework: The developed method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[15][16][17] Key parameters include:
-
Specificity: Demonstrate that the peak for 4-methyl-1,2,3-triazole is free from interference from impurities or degradation products.
-
Linearity and Range: Establish a linear relationship between concentration and peak area over a defined range (e.g., 80-120% of the nominal concentration for an assay).[18][19]
-
Accuracy & Precision: Assess the closeness of results to the true value and the degree of scatter between a series of measurements, respectively.[20][21]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably quantified.
Sources
- 1. mdpi.com [mdpi.com]
- 2. irjet.net [irjet.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 6. zefsci.com [zefsci.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. longdom.org [longdom.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. youtube.com [youtube.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
